2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol
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Overview
Description
2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a heptanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol typically involves the reaction of 2-methyl-6-heptanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as metabolism and cell proliferation .
Comparison with Similar Compounds
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 1-((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol
- α-Pyrrolidinovalerophenone
Comparison: Compared to these similar compounds, 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol is unique due to its specific heptanol backbone, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring in all these compounds contributes to their biological activity, but the variations in the backbone structure can lead to differences in their reactivity and applications .
Properties
CAS No. |
37096-93-8 |
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Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylheptan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-11(13-9-4-5-10-13)7-6-8-12(2,3)14/h11,14H,4-10H2,1-3H3 |
InChI Key |
YJEXLVQMCUHSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)N1CCCC1 |
Origin of Product |
United States |
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